4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
CAS No.: 2640972-17-2
Cat. No.: VC11877794
Molecular Formula: C21H28BrN5O
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-17-2 |
|---|---|
| Molecular Formula | C21H28BrN5O |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 4-[2-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C21H28BrN5O/c1-17-16-20(26-12-14-28-15-13-26)24-21(23-17)27-10-8-25(9-11-27)7-6-18-2-4-19(22)5-3-18/h2-5,16H,6-15H2,1H3 |
| Standard InChI Key | LOMZVQRBMZIWPN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br)N4CCOCC4 |
Introduction
Key Chemical Information:
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN6O |
| Molecular Weight | 425.34 g/mol |
| Functional Groups | Piperazine, pyrimidine, bromophenyl, morpholine |
| Solubility | Likely soluble in polar organic solvents like DMSO or methanol |
| LogP | Moderate lipophilicity due to bromophenyl and morpholine groups |
Synthesis Pathway
The synthesis of this compound likely involves:
-
Formation of the pyrimidine core: Starting from methylated pyrimidine precursors.
-
Substitution reactions: Introduction of the morpholine group at the 4th position via nucleophilic substitution.
-
Piperazine functionalization: Attachment of the bromophenylethyl group to piperazine through alkylation.
-
Final coupling: Linking the functionalized piperazine to the pyrimidine core.
General Reaction Scheme:
Mechanism of Action
Compounds with similar structural motifs exhibit activity through:
-
Binding to G-protein-coupled receptors (GPCRs), ion channels, or enzymes.
-
Modulating neurotransmitter systems due to the piperazine core.
-
Inhibiting protein-protein interactions or enzymatic activity via the pyrimidine scaffold.
Therapeutic Applications
-
Anticancer Activity: The bromophenyl group may enhance binding to DNA or proteins involved in cancer progression.
-
CNS Disorders: Piperazine derivatives are known for their role in treating anxiety, depression, and schizophrenia.
-
Antiviral Potential: Pyrimidine analogs have shown efficacy against RNA viruses by targeting viral polymerases.
Molecular Docking and SAR Studies
Structure-activity relationship (SAR) studies on similar compounds indicate:
-
The bromophenyl group enhances hydrophobic interactions with biological targets.
-
The morpholine ring improves solubility and bioavailability.
-
Substitutions on the pyrimidine ring can modulate potency and selectivity.
Example SAR Insights:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on phenyl | Increases target affinity |
| Morpholine vs other amines | Enhances water solubility |
Spectroscopic Characterization:
-
NMR (Proton and Carbon): Confirms substitution patterns on pyrimidine and piperazine rings.
-
Mass Spectrometry (MS): Verifies molecular weight (425 g/mol).
-
X-ray Crystallography: Provides insights into bond angles and intermolecular interactions.
Biological Assays:
Preliminary studies on related compounds suggest:
-
Moderate cytotoxicity against cancer cell lines.
-
Selectivity for CNS receptors over other biological targets.
Future Directions
-
Optimization of Substituents: Modifying the bromophenyl group or morpholine ring for enhanced activity.
-
In Vivo Studies: Testing for pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity.
-
Therapeutic Targeting: Exploring its role in neurodegenerative diseases or as an antiviral agent.
This compound represents a promising scaffold in drug discovery due to its multifunctional groups and potential pharmacological activities. Further research is needed to fully elucidate its therapeutic applications and optimize its properties for clinical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume